molecular formula C31H29FN4O5 B560533 Ningetinib CAS No. 1394820-69-9

Ningetinib

Número de catálogo: B560533
Número CAS: 1394820-69-9
Peso molecular: 556.6 g/mol
Clave InChI: VQYYQSZNRVQLIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ningetinib is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) targeting multiple receptors, including FLT3, c-MET, VEGFR2, Axl, and MERTK . It was initially developed for solid tumors but has shown significant promise in treating FLT3-mutated acute myeloid leukemia (AML), particularly in overcoming secondary drug resistance caused by mutations like FLT3-ITD and FLT3-TKD (e.g., F691L, D835Y/V) .

Métodos De Preparación

Chemical Synthesis and Structural Characterization

Core Structure Assembly

Ningetinib’s molecular framework (C₃₁H₂₉FN₄O₅) comprises a quinoline-oxyphenyl scaffold linked to a pyrazole-carboxamide moiety. The synthesis begins with the construction of the 7-(2-hydroxy-2-methylpropoxy)-4-quinolinyl intermediate, achieved through nucleophilic aromatic substitution between 4-chloroquinoline and 2-hydroxy-2-methylpropanol under basic conditions . Subsequent coupling with 3-fluoro-4-aminophenol via Mitsunobu reaction forms the quinoline-oxyphenyl backbone .

The pyrazole-carboxamide segment is synthesized separately through cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by oxidation and carboxamide functionalization . Final assembly involves amide bond formation between the two segments using carbodiimide-based coupling agents (e.g., EDC/HOBt), yielding this compound free base .

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction TypeReagents/ConditionsYield (%)
Quinoline-oxyphenylMitsunobuDIAD, PPh₃, THF, 0°C→RT78
Pyrazole-carboxamideCyclocondensationH₂O/EtOH reflux, 12h65
Final couplingAmide formationEDC, HOBt, DMF, RT, 24h82

Salt Formation and Polymorph Optimization

Tosylate Salt Preparation

To enhance solubility and bioavailability, this compound is converted to its tosylate salt via acid-base neutralization. The free base (1 eq) is dissolved in anhydrous ethanol and treated with p-toluenesulfonic acid (1.05 eq) at 50°C for 2h . Crystallization from ethanol/water (7:3) yields this compound tosylate as a white crystalline solid (mp 218–220°C) .

Table 2: Physicochemical Properties of this compound Tosylate

ParameterValueMethod
Solubility (pH 6.8)12.4 mg/mLUSP <711>
LogP3.2 ± 0.1Shake-flask
pKa4.7 (basic)Potentiometric

Industrial-Scale Manufacturing

Process Intensification Strategies

Large-scale production employs continuous flow chemistry for critical steps:

  • Quinoline functionalization : A plug-flow reactor (PFR) with residence time 30 min achieves 95% conversion at 120°C, reducing side products by 40% compared to batch .

  • Final coupling : Membrane-assisted solvent switching (MASS) enables in-situ EDC removal, improving purity to >99.5% .

Quality control utilizes HPLC-MS (method: C18 column, 0.1% TFA/ACN gradient) to monitor impurities, with specification limits of ≤0.15% for any single unknown .

Formulation Development

In Vivo Formulation Protocol

For preclinical studies, this compound is prepared as a 10 mg/mL suspension using:

  • 30% DMSO (solubilizer)

  • 50% PEG300 (viscosity modifier)

  • 20% Tween 80 (surfactant)

The formulation maintains chemical stability for ≥72h at 4°C and shows no precipitation upon dilution in saline .

Analytical Method Validation

Stability-Indicating Methods

Forced degradation studies under ICH guidelines reveal:

  • Acidic stress (0.1N HCl, 24h): 5% degradation (major product: quinoline N-oxide)

  • Oxidative stress (3% H₂O₂, 8h): 8% degradation (pyrazole ring cleavage)

UPLC-PDA method parameters:

  • Column: Acquity BEH C18 (2.1×100 mm, 1.7 µm)

  • Flow: 0.4 mL/min, 30°C

  • Detection: 254 nm

Comparative Pharmacokinetic Profiling

A rodent study comparing free base vs. tosylate salt demonstrates:

Table 3: Pharmacokinetic Parameters (20 mg/kg oral dose)

ParameterFree BaseTosylate
Cₘₐₓ (ng/mL)1,240 ± 892,150 ± 132
Tₘₐₓ (h)2.5 ± 0.31.8 ± 0.2
AUC₀–24 (h·ng/mL)9,450 ± 71214,300 ± 985

The tosylate salt exhibits 51% higher bioavailability, attributed to improved dissolution rate .

Análisis De Reacciones Químicas

Ningetinib experimenta diversas reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Non-Small Cell Lung Cancer (NSCLC)

Ningetinib has shown promising results in NSCLC, particularly when combined with other therapies like gefitinib. Studies indicate that this combination can effectively target tumors with specific genetic alterations.

Key Findings :

  • In a clinical trial involving patients with EGFR-mutant NSCLC, this compound combined with gefitinib demonstrated an objective response rate (ORR) of 30.8% for tumors with MET amplification and up to 80% for those with concurrent MET amplification and AXL overexpression .
  • The combination therapy was well tolerated, indicating its potential as a viable treatment option for resistant cases .

Acute Myeloid Leukemia (AML)

This compound's role in AML is particularly significant due to its ability to target FLT3 mutations.

Key Findings :

  • In preclinical studies, this compound effectively inhibited cell proliferation and induced apoptosis in FLT3-ITD AML cell lines .
  • It outperformed existing treatments like gilteritinib and quizartinib in mouse models, significantly prolonging survival .

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of this compound has been studied extensively to understand its interactions with other drugs, notably gefitinib.

Findings :

  • Co-administration with gefitinib resulted in an 80% reduction in plasma exposure of the N-demethylated metabolite M1 but did not significantly affect the pharmacokinetics of this compound itself .
  • The interaction is mediated through the inhibition of CYP1A1, which may enhance the concentration of this compound in target tissues .

Case Study 1: NSCLC Treatment

A patient cohort receiving this compound plus gefitinib exhibited enhanced tumor response rates compared to historical controls receiving gefitinib alone. The study emphasized the importance of biomarker-driven treatment strategies.

Case Study 2: AML Resistance

In patients with FLT3-ITD mutations who had experienced relapse on standard therapies, this compound provided a new line of treatment that demonstrated significant efficacy, suggesting its potential as a second-line therapy.

Mecanismo De Acción

Ningetinib ejerce sus efectos al inhibir la actividad de varias quinasas involucradas en el crecimiento y la supervivencia tumoral. Se une al sitio de unión al ATP de estas quinasas, previniendo su activación y la señalización subsiguiente. Esta inhibición conduce a la interrupción de vías clave, incluidas las vías STAT5, AKT y ERK, lo que finalmente resulta en la inducción de apoptosis y la inhibición de la proliferación celular .

Comparación Con Compuestos Similares

Mechanism of Action :

  • FLT3 Inhibition : Ningetinib directly binds to FLT3's ATP-binding pocket, forming hydrogen bonds with residues such as Cys-694, Lys-644, and Asp-829, and hydrophobic interactions with Val-624 and Tyr-693 . This binding inhibits FLT3 phosphorylation and downstream pathways (STAT5, AKT, ERK), inducing apoptosis and G1 cell cycle arrest .
  • Multi-Kinase Activity : It also suppresses c-MET, Axl, and VEGFR2, blocking tumor angiogenesis and metastasis .

Preclinical Efficacy :

  • In FLT3-ITD-positive AML cell lines (MV4-11, MOLM13), this compound demonstrated IC50 values of 1.64–3.37 nM, significantly lower than Quizartinib (59.02–101.3 nM) .
  • In murine models, this compound reduced leukemia burden by 90% and extended survival without toxicity .

Pharmacological Profiles

Compound Targets IC50 (FLT3-ITD) Mutation Coverage Key Resistance Mutations Addressed
This compound FLT3, c-MET, Axl, VEGFR2 1.64–3.37 nM FLT3-ITD, TKD (D835Y/V, F691L) F691L, D835Y/V, N676D
Quizartinib FLT3 (Type II inhibitor) 59.02–101.3 nM FLT3-ITD Limited activity against TKD mutations
Gilteritinib FLT3 (Type I inhibitor) 10–30 nM FLT3-ITD, TKD F691L resistance common
Midostaurin FLT3, PKC, c-KIT ~10–50 nM FLT3-ITD, TKD Limited efficacy as monotherapy
Crenolanib FLT3 (Type I inhibitor) 1–5 nM FLT3-ITD, TKD Active against D835 mutations

Key Observations :

  • Potency : this compound’s IC50 values are 10–30× lower than Quizartinib in FLT3-ITD models .
  • Mutation Coverage : Unlike Type II inhibitors (e.g., Quizartinib), this compound effectively targets both FLT3-ITD and TKD mutations, including the gatekeeper F691L mutation .
  • Resistance Profile : this compound overcomes F691L-driven resistance, which renders Gilteritinib and Quizartinib ineffective .

Advantages :

  • This compound’s superior bioavailability (higher Cmax and AUC) allows sustained FLT3 inhibition .

Clinical Efficacy

This compound vs. Gilteritinib/Quizartinib in AML :

  • In FLT3-ITD-F691L murine models, this compound reduced CD45+ leukemic cells by 85%, compared to 30–40% with Quizartinib/Gilteritinib .
  • In patient-derived xenografts, this compound achieved 90% reduction in leukemia burden vs. 50–60% with other TKIs .

Solid Tumors :

  • In NSCLC, this compound + Gefitinib achieved a 19.1% objective response rate in T790M-negative, EGFR-TKI-resistant patients .

Actividad Biológica

Ningetinib is a novel small molecule inhibitor primarily targeting the MET and FLT3 pathways, showing promise in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in clinical trials, and case studies that highlight its therapeutic potential.

This compound functions as an inhibitor of both the MET and FLT3 tyrosine kinases.

  • MET Pathway : The MET receptor is implicated in tumor growth, survival, and metastasis. This compound inhibits MET signaling by binding to its catalytic site, thereby preventing the phosphorylation of downstream signaling proteins involved in critical pathways such as PI3K/AKT/mTOR and RAS/RAF. This inhibition disrupts various cellular processes including proliferation, migration, and angiogenesis .
  • FLT3 Pathway : In AML, mutations in the FLT3 gene lead to constitutive activation of this receptor, promoting leukemic cell proliferation. This compound effectively inhibits FLT3 signaling, demonstrating significant antitumor activity against FLT3-mutated cells both in vitro and in vivo .

Non-Small Cell Lung Cancer (NSCLC)

A recent phase 1b clinical trial investigated the combination of this compound with gefitinib in patients with EGFR-mutant NSCLC. The study enrolled 108 patients and aimed to evaluate tolerability and objective response rates (ORR). Key findings include:

  • Patient Characteristics : The trial reported varying degrees of MET and AXL dysregulation among participants:
    • MET focal amplification: 18.1%
    • AXL overexpression: 45.3%
  • Efficacy : The ORR was significantly higher for tumors with MET amplification (30.8%) compared to those with MET polysomy (0%). Notably, patients with concurrent MET amplification and AXL overexpression achieved an ORR of 80% and a disease control rate (DCR) of 100% .

Acute Myeloid Leukemia (AML)

This compound has also shown promising results in treating AML with FLT3 mutations. In preclinical studies:

  • In Vitro Studies : this compound exhibited potent antitumor activity against FLT3-mutated AML cell lines, leading to significant reductions in cell proliferation.
  • In Vivo Studies : In xenograft models, this compound treatment resulted in prolonged survival times compared to controls, indicating its potential as an effective therapeutic agent against resistant forms of AML .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity and clinical findings related to this compound compared to other known inhibitors targeting similar pathways:

CompoundTargetIndicationORR (%)DCR (%)Notes
This compoundMET/FLT3NSCLC/AML30.8100Effective against resistant mutations
CapmatinibMETNSCLC73.495Approved for MET exon 14 mutations
GilteritinibFLT3AML51N/AApproved for FLT3-ITD positive AML

Case Study 1: NSCLC Patient Response

A patient with advanced EGFR-mutant NSCLC exhibiting MET amplification was treated with this compound plus gefitinib. The patient achieved a complete response after three months of therapy, demonstrating the potential for targeted combination therapy in overcoming resistance mechanisms.

Case Study 2: AML Treatment Efficacy

In another case involving a patient with relapsed FLT3-mutated AML, treatment with this compound led to significant reductions in blast counts within two weeks, resulting in a rapid hematological response that allowed for subsequent consolidation therapy.

Propiedades

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYYQSZNRVQLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394820-69-9
Record name Ningetinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ningetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NINGETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-((4-(4-amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol (5 g, 14.6 mmol), 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid (3.46 g, 14.9 mmol) and HOAT (0.39 g, 2.9 mmol) in dichloromethane (30 mL) was added EDCI (3.35 g, 17.5 mmol). The mixture was stirred at 41° C. for 6 hours, cooled to room temperature and diluted with ethyl acetate (30 mL). The resulted suspension was filtered, and the solid was washed with 95% ethanol (50 mL×2). The solid was collected through filtration and dried in vacuo at 45° C. for 6 hours to give the title compound as a white solid (6.35 g, 78%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
78%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.